molecular formula C16H12N2O B11993945 N-(pyridin-4-yl)naphthalene-1-carboxamide

N-(pyridin-4-yl)naphthalene-1-carboxamide

Cat. No.: B11993945
M. Wt: 248.28 g/mol
InChI Key: OKOUVXZHGBZILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)naphthalene-1-carboxamide is an organic compound characterized by the presence of a pyridine ring attached to a naphthalene-1-carboxamide moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with pyridin-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane (DCM) and a temperature range of 0°C to room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: N-(pyridin-4-yl)naphthalene-1-amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-4-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of receptor-ligand interactions, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide
  • N1,N4-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide
  • N,N’-bis(pyridin-4-ylmethyl)naphthalene diimide

Uniqueness

N-(pyridin-4-yl)naphthalene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the design of novel materials and bioactive molecules, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

N-pyridin-4-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C16H12N2O/c19-16(18-13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,17,18,19)

InChI Key

OKOUVXZHGBZILV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=NC=C3

solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.